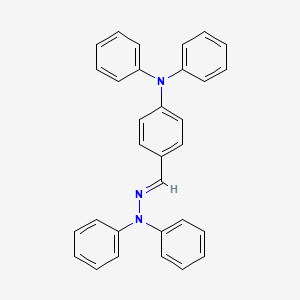

4-(Diphenylamino)benzaldehyde diphenylhydrazone

Description

Contextualization within Contemporary Organic Electronics and Photonics Research

Contemporary research in organic electronics and photonics is focused on the development of materials that can be utilized in a variety of applications, including organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and nonlinear optical (NLO) devices. The appeal of organic materials lies in their tunable properties, mechanical flexibility, and potential for low-cost, large-area fabrication. The performance of these devices is intrinsically linked to the molecular design of the organic components. Compounds like 4-(Diphenylamino)benzaldehyde (B1293675) Diphenylhydrazone are investigated for their potential to fulfill the stringent requirements of these technologies, such as efficient charge transport, high photoluminescence quantum yield, and significant nonlinear optical responses.

Importance of Donor-Acceptor Systems and Conjugated Organic Molecules in Functional Materials Science

The functionality of many organic materials is underpinned by the concept of donor-acceptor (D-A) systems within a conjugated molecular framework. researchgate.net In such systems, an electron-donating moiety is connected to an electron-accepting moiety through a π-conjugated bridge. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is central to many applications in optoelectronics. researchgate.netresearchgate.net The efficiency of this charge transfer is dependent on the electronic nature of the donor and acceptor units, as well as the length and nature of the conjugated bridge. researchgate.net These D-A molecules have garnered considerable attention due to their significant role in both industrial and biological applications. researchgate.net

Overview of Hydrazone and Diphenylamine (B1679370) Scaffolds in Molecular Design

The molecular structure of 4-(Diphenylamino)benzaldehyde Diphenylhydrazone is a composite of two crucial scaffolds: hydrazone and diphenylamine.

Hydrazone scaffolds are recognized for their versatile applications in materials science. They are known to form the basis of chemosensors, and their derivatives are an efficient class of crystalline materials for nonlinear optics. nih.gov The hydrazone group (-C=N-NH-) provides a conjugated linkage that can be readily modified, allowing for the fine-tuning of the electronic and optical properties of the molecule. The synthetic flexibility of hydrazones allows for the creation of molecules with delocalized π-electrons, which can enhance their nonlinear optical response. scirp.org

Diphenylamine scaffolds , on the other hand, are well-established as excellent hole-transporting moieties. nih.gov The nitrogen atom's lone pair of electrons can be delocalized over the two phenyl rings, making the diphenylamine group a potent electron donor. This property is extensively utilized in the design of hole-transporting materials (HTMs) for perovskite solar cells and other organic electronic devices. nih.gov Triphenylamine (B166846) derivatives, a class to which the diphenylamine moiety belongs, are widely used in organic electronic devices due to their high hole mobility, thermal stability, and amorphous morphology.

Rationale for Academic Investigation of this compound: Research Frontiers and Challenges

The academic investigation into this compound is driven by the synergistic potential of its constituent parts. The combination of a strong electron-donating diphenylamine group with a diphenylhydrazone moiety, which can act as a π-conjugated bridge and potentially as an acceptor or a modulator of the electronic properties, creates a classic donor-π-acceptor (D-π-A) or donor-π-donor (D-π-D) architecture.

Research Frontiers:

Hole-Transporting Materials: A primary area of investigation is its application as a hole-transporting material in organic and perovskite solar cells. The diphenylamine unit is expected to impart good hole mobility.

Nonlinear Optics: The extended π-conjugation and the donor-acceptor nature of the molecule suggest potential for significant second or third-order nonlinear optical properties, which are crucial for applications in photonics and optical communications.

Emissive Materials: The intramolecular charge transfer characteristics could lead to interesting photoluminescent properties, making it a candidate for use as an emitter in OLEDs.

Chemosensors: The hydrazone linkage is known to be sensitive to its chemical environment, opening up possibilities for the development of fluorescent or colorimetric sensors.

Challenges:

Synthesis and Purification: Achieving high purity of such extended conjugated molecules can be challenging and is critical for optimal device performance.

Morphological Stability: For thin-film device applications, maintaining a stable amorphous or crystalline morphology is crucial for longevity and consistent performance.

Structure-Property Relationships: A key challenge lies in establishing a clear and predictable relationship between the molecular structure and the resulting photophysical and electrochemical properties to guide the design of improved derivatives.

Scope and Objectives of Scholarly Research on the Compound

Scholarly research on this compound and related compounds aims to:

Synthesize and Characterize: Develop efficient synthetic routes and fully characterize the compound using techniques such as NMR, mass spectrometry, and single-crystal X-ray diffraction.

Investigate Photophysical Properties: Systematically study the absorption and emission properties in various solvents and in the solid state to understand the nature of the electronic transitions and the influence of the environment.

Determine Electrochemical Properties: Use techniques like cyclic voltammetry to determine the HOMO and LUMO energy levels, which are critical for assessing its suitability for use in electronic devices.

Evaluate Device Performance: Fabricate and test prototype devices, such as solar cells or OLEDs, incorporating the compound to assess its practical performance and potential.

Computational Modeling: Employ theoretical methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to gain deeper insights into the electronic structure, excited states, and structure-property relationships to guide further molecular design.

While specific experimental data for this compound is not extensively available in the public domain, the properties of closely related compounds provide valuable insights into its expected performance. The following table presents data for a similar triphenylamine-based hydrazone, offering a glimpse into the potential characteristics of the target molecule.

| Property | Reported Value for a Related Triphenylamine-Based Hydrazone |

| Glass Transition Temp. (Tg) | 52-82 °C |

| Ionization Potential | 5.22–5.29 eV |

Data is for triphenylamine-based hydrazones with reactive vinyl groups and should be considered as an estimation for this compound.

Further research is necessary to fully elucidate the specific properties of this compound and to realize its potential in the field of advanced organic materials.

Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-(diphenylhydrazinylidene)methyl]-N,N-diphenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H25N3/c1-5-13-27(14-6-1)33(28-15-7-2-8-16-28)29-23-21-26(22-24-29)25-32-34(30-17-9-3-10-18-30)31-19-11-4-12-20-31/h1-25H/b32-25+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOSRSKYBBSDSK-WGPBWIAQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=NN(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=N/N(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H25N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Mechanism Elucidation for 4 Diphenylamino Benzaldehyde Diphenylhydrazone

Strategies for the Synthesis of 4-(Diphenylamino)benzaldehyde (B1293675) Precursor

The synthesis of the target hydrazone begins with the preparation of its aldehyde precursor, 4-(diphenylamino)benzaldehyde. This is most commonly achieved through the formylation of diphenylamine (B1679370).

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic compounds, such as diphenylamine. organic-chemistry.orgjk-sci.com This reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt, to introduce a formyl group (-CHO) onto the aromatic ring. jk-sci.comchemistrysteps.com

The process begins with the formation of the Vilsmeier reagent, typically a chloroiminium ion, from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). chemistrysteps.comnrochemistry.com The reaction between DMF and POCl₃ is generally performed at low temperatures (e.g., 0 °C) to generate the reactive electrophile, the (chloromethylene)dimethyliminium ion. nrochemistry.comchemicalbook.com

Once formed, the Vilsmeier reagent is attacked by the electron-rich diphenylamine ring in an electrophilic aromatic substitution reaction. nrochemistry.comslideshare.net The diphenylamino group is a strong electron-donating group, which activates the aromatic ring, particularly at the para position, making it highly susceptible to electrophilic attack. The substitution occurs preferentially at the less sterically hindered para position to the nitrogen atom. jk-sci.comnrochemistry.com This attack leads to the formation of an iminium intermediate, which is then hydrolyzed during aqueous workup to yield the final product, 4-(diphenylamino)benzaldehyde. organic-chemistry.orgjk-sci.com

A typical laboratory procedure involves adding POCl₃ dropwise to DMF at 0 °C, followed by the addition of diphenylamine. chemicalbook.com The reaction mixture is then heated (e.g., to 70-100 °C) for several hours to drive the reaction to completion. chemicalbook.com The reaction is subsequently quenched by pouring it into ice water, and the product is often precipitated and collected. chemicalbook.com Neutralization, for instance with sodium acetate, may follow before extraction and purification. chemicalbook.com

Table 1: Typical Reaction Parameters for Vilsmeier-Haack Formylation of Diphenylamine

| Parameter | Condition | Source(s) |

|---|---|---|

| Formylating Agent | N,N-Dimethylformamide (DMF) | nrochemistry.comchemicalbook.com |

| Halogenating Agent | Phosphorus oxychloride (POCl₃) | nrochemistry.comchemicalbook.com |

| Substrate | Diphenylamine | chemicalbook.com |

| Reaction Temp. | 70-100 °C | chemicalbook.com |

| Reaction Time | 5-6 hours | chemicalbook.com |

| Workup | Quenching in ice water, neutralization, extraction | chemicalbook.com |

Optimization of the Vilsmeier-Haack reaction aims to improve yield, reduce reaction times, and minimize waste, aligning with the principles of green chemistry. Key parameters for optimization include reaction temperature, stoichiometry of reagents, and reaction time. While traditional methods often involve significant amounts of solvents and harsh reagents, modern approaches seek more environmentally benign alternatives.

Green chemistry strategies can be applied to this synthesis. rsc.org For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in many organic transformations by enabling rapid and uniform heating. rsc.orgwjpmr.com Solvent-free or "grindstone" chemistry, where reactants are ground together in the absence of a solvent, presents another green alternative that can reduce volatile organic compound (VOC) emissions and simplify product isolation. wjpmr.com While specific literature on green synthesis for 4-(diphenylamino)benzaldehyde is sparse, these general principles are applicable. Maximizing atom economy by carefully controlling the stoichiometry of the Vilsmeier reagent to avoid large excesses is another crucial consideration. rsc.org

Principles of Hydrazone Formation: Condensation Reactions

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNR₃R₄ structure. They are synthesized through the condensation reaction of an aldehyde or ketone with a hydrazine (B178648). wikipedia.org This reaction is a type of nucleophilic addition-elimination. asianpubs.org The formation of 4-(diphenylamino)benzaldehyde diphenylhydrazone from 4-(diphenylamino)benzaldehyde and 1,1-diphenylhydrazine (B1198277) follows this general principle.

The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen of the aldehyde, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydrazine. khanacademy.orgnih.gov The reaction is reversible, and the position of the equilibrium can be influenced by factors such as pH and the removal of water, which is the sole byproduct. khanacademy.orgresearchgate.net While the reaction is acid-catalyzed, excessively low pH can be counterproductive as it leads to the protonation of the hydrazine nucleophile, rendering it inactive. nih.gov

Mechanistic Pathways of Imination in the Formation of this compound

The formation of the hydrazone proceeds through a well-established mechanistic pathway involving two key stages: nucleophilic addition and dehydration. nih.govlibretexts.org

Nucleophilic Addition: The reaction initiates with the attack of the terminal nitrogen atom of 1,1-diphenylhydrazine on the electrophilic carbonyl carbon of 4-(diphenylamino)benzaldehyde. This step is often facilitated by acid catalysis, where the carbonyl oxygen is protonated. nih.gov This nucleophilic attack results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. nih.gov

Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration to form the stable C=N double bond of the hydrazone. This elimination of a water molecule is also typically acid-catalyzed. The hydroxyl group of the intermediate is protonated to form a good leaving group (-OH₂⁺), which is subsequently eliminated. A final deprotonation step yields the neutral hydrazone product and regenerates the acid catalyst. nih.govlibretexts.org

Synthetic Approaches to Structural Analogues and Derivatives for Structure-Property Studies

The synthesis of structural analogues and derivatives is a common strategy to investigate structure-property relationships. For this compound, this can be achieved by modifying either the aldehyde or the hydrazine precursor.

For example, substituting the diphenylamine moiety in the aldehyde precursor with other electron-donating groups can modulate the electronic properties of the final hydrazone. The synthesis of 4-(N,N-Di-p-tolylamino)benzaldehyde N′,N′-diphenylhydrazone was accomplished by reacting 4-(di-p-tolylamino)benzaldehyde with 1,1-diphenylhydrazine, demonstrating this approach. researchgate.net

Similarly, the aldehyde functional group can be reacted with other hydrazine derivatives to create a library of related compounds. The reaction of 4-(diphenylamino)benzaldehyde with 4-phenylthiosemicarbazide (B147422) in refluxing ethanol (B145695) with a catalytic amount of p-toluenesulfonic acid yields 4-(diphenylamino)benzaldehyde 4-phenylthiosemicarbazone. nih.govresearchgate.net Such derivatives allow for systematic studies of how molecular structure influences optical, electronic, and biological properties.

Table 2: Examples of Synthesized Analogues and Derivatives

| Aldehyde Precursor | Hydrazine/Semicarbazide Precursor | Product Name | Source(s) |

|---|---|---|---|

| 4-(di-p-tolylamino)benzaldehyde | 1,1-diphenylhydrazine | 4-(N,N-Di-p-tolylamino)benzaldehyde N′,N′-diphenylhydrazone | researchgate.net |

Purification and Yield Optimization in the Laboratory Synthesis of Hydrazones

Effective purification and yield optimization are critical for the successful laboratory synthesis of hydrazones.

Purification: Hydrazones are typically crystalline solids, making recrystallization a common and effective method for purification. chemicalbook.com Solvents for recrystallization must be chosen carefully to ensure the compound is soluble at high temperatures but sparingly soluble at low temperatures. Column chromatography over silica (B1680970) gel is another widely used technique for purifying hydrazones and their derivatives. rsc.org However, some hydrazones can be sensitive to the acidic nature of silica gel, potentially leading to decomposition. reddit.com In such cases, using a deactivated stationary phase (e.g., by adding a small amount of a base like triethylamine (B128534) to the eluent) or opting for other purification methods like preparative thin-layer chromatography (TLC) may be necessary. rsc.orgreddit.com

Yield Optimization: The yield of hydrazone synthesis can be maximized by controlling several reaction parameters.

Stoichiometry: Using a slight excess of one reactant can help drive the reaction to completion, although this may complicate purification.

Catalyst: The concentration and type of acid catalyst can significantly impact the reaction rate. Optimization is often required to find the ideal catalytic conditions that promote hydrazone formation without causing unwanted side reactions.

Temperature: While many hydrazone formations proceed at room temperature, gentle heating can increase the reaction rate. nih.gov

Water Removal: As a condensation reaction, the removal of the water byproduct can shift the equilibrium towards the product side, thereby increasing the yield. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.

Continuous Flow Systems: For larger-scale synthesis, continuous flow reactors can offer superior control over reaction parameters, leading to higher yields and purity. researchgate.net Statistical methods like Design of Experiments (DoE) can be employed to systematically optimize multiple variables simultaneously, such as reactant concentrations and hydrogel composition. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques Applied to 4 Diphenylamino Benzaldehyde Diphenylhydrazone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment of individual atoms.

In the ¹³C NMR spectrum of the precursor, the carbonyl carbon of the aldehyde group would be observed at a significantly downfield chemical shift. The quaternary carbons and the protonated carbons of the aromatic rings would populate the aromatic region of the spectrum. Upon formation of the diphenylhydrazone, the disappearance of the aldehydic proton signal and the appearance of a new signal corresponding to the azomethine proton (CH=N) would be a key indicator of successful reaction. Similarly, in the ¹³C NMR spectrum, the signal for the aldehydic carbon would be replaced by a new signal for the imine carbon.

Table 1: Predicted Key NMR Shifts for 4-(Diphenylamino)benzaldehyde (B1293675) Diphenylhydrazone

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Azomethine (CH=N) | ~8.0 - 8.5 | ~150 - 160 |

| Aromatic (Ar-H) | ~6.8 - 7.8 | ~110 - 150 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

To unravel the complex spin systems within the multiple aromatic rings of 4-(Diphenylamino)benzaldehyde diphenylhydrazone, advanced 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be indispensable. COSY experiments would reveal the coupling networks between adjacent protons within each aromatic ring, aiding in the assignment of specific proton signals. HSQC would then correlate these proton signals to their directly attached carbon atoms, facilitating the unambiguous assignment of the ¹³C NMR spectrum. These techniques are crucial for confirming the connectivity of the molecular framework.

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in the solid state, particularly for amorphous or poorly crystalline materials. For this compound, ssNMR could provide valuable information on the conformational polymorphism and molecular motions in the solid phase. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra, revealing details about the local environment of the carbon atoms. Furthermore, advanced ssNMR experiments can probe intermolecular interactions and packing arrangements, which are critical for understanding the material's bulk properties.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule and the nature of their chemical bonds.

For this compound, the IR spectrum is expected to show characteristic absorption bands. The C=N stretching vibration of the hydrazone group would be a prominent feature, typically appearing in the range of 1620-1650 cm⁻¹. The C-N stretching vibrations of the diphenylamino group would also be observable. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations would give rise to strong bands in the fingerprint region (below 1000 cm⁻¹), which can be indicative of the substitution pattern of the aromatic rings.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The C=C stretching vibrations of the aromatic rings would produce strong signals in the Raman spectrum. The symmetric vibrations of the molecule would also be more prominent in the Raman spectrum, providing a more complete vibrational profile of the compound.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C=N | Stretching | 1620 - 1650 | IR, Raman |

| C-N | Stretching | 1250 - 1350 | IR |

| Aromatic C=C | Stretching | 1450 - 1600 | IR, Raman |

| Aromatic C-H | Stretching | > 3000 | IR, Raman |

| Aromatic C-H | Out-of-plane Bending | 650 - 900 | IR |

Electronic Absorption and Emission Spectroscopy for Probing Electronic Transitions

Electronic spectroscopy, particularly UV-Visible absorption and fluorescence spectroscopy, is instrumental in understanding the electronic structure and transitions within a molecule.

The UV-Visible absorption spectrum of this compound is expected to be characterized by intense absorption bands arising from π-π* and n-π* electronic transitions within the extensive conjugated system. The diphenylamino group acts as a strong electron donor, while the diphenylhydrazone moiety can act as an electron acceptor, leading to the possibility of intramolecular charge transfer (ICT) transitions.

These ICT bands are typically broad and located at longer wavelengths (in the visible region), and their position can be sensitive to the polarity of the solvent. The extended conjugation pathway, encompassing the diphenylamino, benzaldehyde (B42025), and diphenylhydrazone moieties, facilitates this charge transfer. Studies on similar triphenylamine (B166846) fluorophores containing diphenylhydrazone structures have highlighted the role of such ICT processes in their photophysical properties, including aggregation-induced emission (AIE) phenomena. rsc.org The analysis of the UV-Visible spectrum, therefore, provides crucial insights into the electronic communication between the different parts of the molecule and the nature of its low-lying excited states.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry serves as a crucial tool for confirming the molecular formula and elucidating the fragmentation pathways of this compound. The exact mass of the molecular ion peak would provide unambiguous confirmation of its elemental composition.

Table 1: Expected Molecular Ion Data for this compound

| Property | Value |

| Molecular Formula | C₃₁H₂₅N₃ |

| Molecular Weight | 439.56 g/mol |

| Exact Mass | 439.2048 |

The fragmentation pattern in the mass spectrum would offer valuable structural information. Key fragmentation pathways would likely involve the cleavage of the C-N and N-N bonds. Common fragments would include ions corresponding to the diphenylamino cation, the benzaldehyde cation, and the diphenylhydrazine cation. The relative abundance of these fragment ions would depend on their stability. The fragmentation analysis of the precursor, 4-(diphenylamino)benzaldehyde, shows a prominent molecular ion peak, indicating its stability under electron impact. A similar stability would be expected for the diphenylhydrazone derivative.

X-ray Diffraction Studies for Single Crystal and Powder Analysis

X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing insights into molecular conformation, packing, and intermolecular interactions.

Determination of Solid-State Molecular Conformation and Packing

While a single crystal structure of this compound is not available in the reviewed literature, analysis of the crystal structure of the closely related compound, 4-(N,N-Di-p-tolylamino)benzaldehyde N′,N′-diphenylhydrazone, offers valuable predictive information. In this analogue, the molecule adopts a trans isomer configuration with respect to the hydrazone double bond. The central core of the molecule is largely planar, while the tolyl and phenyl rings are significantly twisted out of this plane. A similar non-planar, propeller-like conformation is anticipated for this compound due to steric hindrance between the phenyl rings of the diphenylamino and diphenylhydrazone groups.

The molecular packing in the solid state would be governed by a combination of van der Waals forces and potential weak C-H···π interactions. The bulky nature of the molecule would likely lead to a packing arrangement that maximizes space-filling while minimizing steric repulsion.

Analysis of Intermolecular Interactions and Crystal Polymorphism

The potential for polymorphism, the ability of a compound to exist in multiple crystalline forms, is a key consideration for materials science applications. Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and solid-state fluorescence. The conformational flexibility of the phenyl rings in this compound could allow for the formation of different crystal packing arrangements under varying crystallization conditions, leading to polymorphism. The study of related triphenylamine derivatives has shown that solvent choice and crystallization temperature can influence the resulting polymorphic form.

Theoretical and Computational Investigations of 4 Diphenylamino Benzaldehyde Diphenylhydrazone

Density Functional Theory (DFT) for Ground State Electronic Structure

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to predict molecular geometries, vibrational frequencies, and electronic properties with a favorable balance of accuracy and computational cost.

Optimization of Molecular Geometries and Conformational Energy Landscapes

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process finds the minimum energy conformation on the potential energy surface. For 4-(Diphenylamino)benzaldehyde (B1293675) diphenylhydrazone, the key structural features include the planarity of its core and the orientation of the various phenyl rings.

Theoretical studies on highly analogous compounds, such as 4-(N,N-Di-p-tolylamino)benzaldehyde N′,N′-diphenylhydrazone, reveal that the molecule adopts a trans configuration with respect to the central imine (CH=N) double bond. The core fragment, NC6H4CH=N–N, is observed to be nearly planar. The triphenylamine (B166846) donor group and the diphenylhydrazone acceptor group are twisted relative to this central plane, which affects the degree of electronic communication between them. The nitrogen atom of the triphenylamine moiety typically adopts a sp²-hybridized, trigonal planar geometry.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔEgap), is a critical parameter that relates to the molecule's chemical stability and the energy required for electronic excitation.

In donor-π-acceptor molecules like 4-(Diphenylamino)benzaldehyde diphenylhydrazone, the spatial distribution of these orbitals is typically segregated. The HOMO is expected to be localized on the electron-rich diphenylamino (donor) group, while the LUMO is concentrated on the electron-deficient diphenylhydrazone (acceptor) portion and the benzaldehyde (B42025) π-bridge. This separation facilitates an intramolecular charge transfer (ICT) upon photoexcitation.

While specific DFT calculations for this compound are not detailed in the available literature, studies on structurally similar thiosemicarbazone derivatives provide insight. For instance, a DFT study on 4-(diphenylamino)benzaldehyde-4-(methyl) thiosemicarbazone using the B3LYP/6–311G++(d,p) basis set calculated a theoretical HOMO-LUMO energy gap of 2.73 eV.

| Compound | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔEgap) (eV) | Reference |

|---|---|---|---|---|---|

| 4-(diphenylamino)benzaldehyde-4-(methyl) thiosemicarbazone | DFT/B3LYP/6–311G++(d,p) | Data Not Available | Data Not Available | 2.73 |

Charge Distribution Analysis: Molecular Electrostatic Potential (MEP) and Natural Population Analysis (NPA)

Understanding the charge distribution within a molecule is key to predicting its reactivity and intermolecular interactions. The Molecular Electrostatic Potential (MEP) map is a valuable tool that visualizes the electrostatic potential on the electron density surface. It identifies regions that are rich or poor in electrons. In an MEP map, red-colored areas indicate negative potential (nucleophilic sites), while blue areas denote positive potential (electrophilic sites).

For a molecule with the structure of this compound, the MEP would likely show a negative potential around the nitrogen atoms of the hydrazone and the oxygen atom of the aldehyde (if it were a precursor), indicating these as sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms. Computational analyses of related thiosemicarbazone derivatives confirm the utility of MEP in mapping these electron-rich and electron-poor regions. Natural Population Analysis (NPA) is another method used to calculate the atomic charges, providing a quantitative measure of the charge distribution.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is the method of choice for studying electronically excited states. It allows for the simulation of electronic spectra and provides insights into the nature of electronic transitions, which is crucial for understanding the photophysical properties of molecules.

Simulation of Electronic Absorption and Emission Spectra

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions. These values correspond to the maximum absorption wavelengths (λmax) in a UV-Vis absorption spectrum. For this compound, the primary electronic transition is expected to be a π → π* transition with significant HOMO-to-LUMO character. This transition is responsible for the molecule's absorption of light and is characteristic of an Intramolecular Charge Transfer (ICT). By optimizing the geometry of the first excited state, TD-DFT can also be used to simulate fluorescence emission spectra, providing information on the Stokes shift, which is the difference between the absorption and emission maxima.

Characterization of Intramolecular Charge Transfer (ICT) States

A key feature of donor-acceptor molecules is the phenomenon of Intramolecular Charge Transfer (ICT). Upon absorption of a photon, an electron is promoted from the HOMO (on the donor) to the LUMO (on the acceptor), creating an excited state with a significantly larger dipole moment than the ground state. This charge separation is fundamental to the application of such molecules in nonlinear optics and organic electronics.

TD-DFT is instrumental in characterizing the nature of this ICT state. By analyzing the molecular orbitals involved in the transition, it is possible to confirm the charge transfer from the diphenylamino group to the diphenylhydrazone moiety. Studies on the closely related p-(diethylamino)benzaldehyde diphenylhydrazone radical cation have shown that the resulting charge (or unpaired electron) is best described as residing on the aniline (B41778) nitrogen (the donor), which supports the role of this group as the primary electron-donating unit in the ICT process. In some molecules, this electronic redistribution is accompanied by a geometric relaxation in the excited state, such as twisting around a single bond, leading to a Twisted Intramolecular Charge Transfer (TICT) state.

Prediction of Nonlinear Optical (NLO) Properties through Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the nonlinear optical (NLO) properties of molecules. researchgate.netdoaj.org These methods allow for the calculation of key parameters such as dipole moment (μ), polarizability (α), and, most importantly, the first-order hyperpolarizability (β₀), which is a measure of the second-order NLO response. acs.orgmdpi.com For molecules like this compound, the presence of the electron-donating triphenylamine group and the electron-accepting nature of the hydrazone moiety suggests a significant potential for NLO activity due to intramolecular charge transfer (ICT). researchgate.net

Computational studies on similar hydrazone and triphenylamine derivatives consistently employ DFT methods, often with functionals like B3LYP or CAM-B3LYP and basis sets such as 6-31G(d,p) or 6-311G(d,p), to optimize the molecular geometry and calculate electronic properties. tandfonline.combohrium.com The calculations typically reveal that the introduction of strong donor and acceptor groups enhances the hyperpolarizability. acs.org The first hyperpolarizability is a tensor quantity, but the magnitude of the total hyperpolarizability (β_tot) is commonly used for comparison. High β_tot values are indicative of a strong NLO response, making the material a candidate for applications like second-harmonic generation (SHG) and electro-optic switching. doaj.org

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial in this context. For D-π-A systems, the HOMO is typically localized on the electron-donor fragment (diphenylamino group), while the LUMO is centered on the electron-acceptor fragment (diphenylhydrazone part). A small HOMO-LUMO energy gap (ΔE) is generally associated with higher polarizability and hyperpolarizability, as it facilitates electron delocalization and charge transfer upon excitation. bohrium.com

Table 1: Representative NLO Properties Calculated for Hydrazone Derivatives using DFT

| Property | Calculated Value | Unit |

| Dipole Moment (μ) | 5.82 | Debye |

| Average Polarizability (α) | 45.3 x 10⁻²⁴ | esu |

| First Hyperpolarizability (β₀) | 65.9 x 10⁻³⁰ | esu |

| HOMO-LUMO Energy Gap (ΔE) | 3.95 | eV |

Note: The data in this table are representative values based on published DFT calculations for structurally similar hydrazone derivatives and serve to illustrate the typical output of such analyses. Actual values for this compound would require a specific computational study.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Aggregation Phenomena

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their conformational flexibility, intermolecular interactions, and collective phenomena like aggregation. nih.gov For a relatively large and flexible molecule like this compound, MD simulations can reveal how it behaves in a condensed phase (liquid or solid-state) over time.

A key application of MD is in studying aggregation, a process critical to the performance of many organic materials. In materials science, aggregation can lead to phenomena such as Aggregation-Induced Emission (AIE), where molecules that are weakly fluorescent in solution become highly emissive in an aggregated state. nih.govmdpi.com This effect is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, within the packed environment of an aggregate. mdpi.com

MD simulations of triphenylamine-based systems have been used to explore the mechanisms behind AIE. nih.gov A typical simulation would involve placing multiple molecules in a simulation box, solvating them if necessary, and then simulating their movement over nanoseconds to microseconds. nih.gov By analyzing the simulation trajectories, researchers can monitor:

Intermolecular Distances: Tracking the proximity of molecules to identify the onset of clustering.

Radial Distribution Functions: To quantify the packing and structure within an aggregate.

Intermolecular Interactions: Identifying the specific forces driving aggregation, such as π-π stacking between the aromatic rings and hydrogen bonding involving the hydrazone nitrogen atoms.

Conformational Changes: Observing how the dihedral angles of the molecule change upon aggregation, which is directly related to the restriction of intramolecular motion.

These simulations can elucidate the preferential packing arrangements and the balance of forces that govern the self-assembly process, providing a molecular-level understanding of how bulk material properties arise from single-molecule characteristics. nih.gov

Solvation Models and Their Influence on Electronic Properties

The electronic properties of a molecule, particularly a polar one like this compound, can be significantly influenced by its surrounding environment. Solvation models are computational methods used to account for the effects of a solvent on a solute molecule's behavior without explicitly simulating every solvent molecule. researchgate.net These models are crucial for obtaining realistic predictions of properties like absorption spectra, dipole moments, and reaction energetics.

The most common approaches are implicit or continuum solvation models, such as the Polarizable Continuum Model (PCM) and its variants (e.g., IEFPCM, CPCM). researchgate.netnih.gov In these models, the solvent is represented as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this dielectric continuum, and the electrostatic interactions between the solute's charge distribution and the polarized solvent are calculated.

The choice of solvent can dramatically alter the electronic properties. For instance, TD-DFT calculations of the UV-Vis absorption spectrum are often performed in different solvents to predict solvatochromism—the change in color (and thus absorption wavelength, λ_max) with solvent polarity. In polar solvents, molecules with significant intramolecular charge transfer character often exhibit a red-shift (bathochromic shift) in their absorption maximum compared to nonpolar solvents. This is because the polar solvent can better stabilize the more polar excited state relative to the ground state, thus lowering the energy required for the electronic transition. ustc.edu.cn

By performing quantum chemical calculations with different solvation models, one can predict how the molecule will behave in various chemical environments, which is essential for designing materials for solution-processed devices or for use in biological imaging where the environment is aqueous. researchgate.net

Table 2: Illustrative Effect of Solvent on Predicted Maximum Absorption Wavelength (λ_max) using TD-DFT with a PCM Solvation Model

| Solvent | Dielectric Constant (ε) | Predicted λ_max (nm) |

| Gas Phase | 1.0 | 341 |

| Dichloromethane | 8.9 | 343 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 342 |

| Water | 78.4 | 341 |

Note: This table presents hypothetical data based on trends observed for similar compounds in the literature to illustrate the influence of different solvent environments on electronic properties as predicted by computational models. researchgate.net

Fundamental Electronic and Optoelectronic Properties of 4 Diphenylamino Benzaldehyde Diphenylhydrazone

Charge Transport Mechanisms in Disordered Organic Materials

Charge transport in amorphous organic solids, such as those formed by arylaldehyde hydrazones, is fundamentally governed by a hopping mechanism, where charge carriers move between localized states. This process is heavily influenced by both energetic (diagonal) and positional (off-diagonal) disorder within the material. The theoretical framework often used to describe this behavior is the disorder formalism, which provides a quantitative relationship between the charge carrier mobility and parameters such as the energetic disorder (σ), the positional disorder (Σ), the charge carrier concentration, and the intermolecular distance.

Investigations into the charge transport properties of arylaldehyde hydrazones have revealed distinct behaviors in their glassy and supercooled liquid states. While direct data for 4-(diphenylamino)benzaldehyde (B1293675) diphenylhydrazone is not extensively available, studies on analogous compounds like 4-diphenylamino-benzaldehyde methylphenylhydrazone (DPMH) and 4-diethylamino-benzaldehyde diphenylhydrazone (DEH) provide valuable insights.

In both the glassy and supercooled liquid phases, the hole drift mobility exhibits a dependence on the electric field that can be described by the relationship exp(βE1/2). A key observation is that the hole drift mobility in the supercooled liquid state, at temperatures above the glass transition temperature (Tg), is lower than what would be extrapolated from the temperature dependence of the mobility in the glassy state (below Tg). This suggests that the increased molecular motion in the supercooled liquid state introduces additional dynamic disorder, which impedes charge transport.

The following table presents the charge transport parameters for the glassy states of DPMH and DEH, which are structurally related to 4-(diphenylamino)benzaldehyde diphenylhydrazone.

| Compound | Tg (°C) | μ0 (cm2V-1s-1) | σ (eV) | Σ |

|---|---|---|---|---|

| DPMH | 30 | 1.1 x 10-2 | 0.12 | 2.2 |

| DEH | 8 | 2.0 x 10-3 | 0.13 | 2.5 |

Table 1: Charge transport parameters for the glassy states of DPMH and DEH. Tg is the glass transition temperature, μ0 is the mobility at zero electric field and infinite temperature, σ is the energetic disorder, and Σ is the positional disorder.

The disorder formalism has been successfully applied to analyze the electric-field and temperature dependencies of the hole drift mobility in these arylaldehyde hydrazone systems. According to this model, charge transport is described as hopping through a Gaussian density of states. The mobility (μ) can be expressed as:

μ(E,T) = μ0 exp[-(2σ/3kT)2] exp[C((σ/kT)2 - Σ2)E1/2]

where:

μ0 is the mobility in the absence of disorder.

σ is the energy width of the Gaussian density of states (energetic disorder).

k is the Boltzmann constant.

T is the temperature.

C is a constant related to the intermolecular distance.

Σ is a parameter representing the degree of positional disorder.

E is the electric field.

The analysis of experimental data within this framework allows for the extraction of the key disorder parameters, σ and Σ, which characterize the charge transport properties of the material.

The molecular structure and the nature of intermolecular interactions play a crucial role in dictating the efficiency of charge migration in these materials. The triphenylamine (B166846) moiety is a well-known hole-transporting unit due to its electron-donating nature and ability to stabilize radical cations. nih.gov The propeller-like structure of triphenylamine can influence the packing of molecules in the solid state, which in turn affects the intermolecular electronic coupling and, consequently, the charge mobility. nih.gov

Photophysical Phenomena and Excited State Dynamics

Derivatives of triphenylamine, including 4-(diphenylamino)benzaldehyde and its hydrazone, exhibit interesting photophysical properties stemming from their unique molecular structures. These phenomena are largely governed by the dynamics of their excited states, which can be sensitive to the surrounding environment and external stimuli.

Many triphenylamine derivatives are known to exhibit aggregation-induced emission (AIE) or aggregation-induced enhanced emission (AIEE). researchgate.netdigitellinc.comrsc.org In dilute solutions, these molecules are often weakly emissive due to non-radiative decay pathways facilitated by intramolecular rotations. However, in the aggregated state or in poor solvents, these intramolecular motions are restricted, which blocks the non-radiative decay channels and leads to a significant enhancement of the fluorescence quantum yield.

Studies on 4-(diphenylamino)benzaldehyde have demonstrated AIEE properties in DMF/water mixtures. edp-open.org In pure DMF, the compound is fluorescent. As the water fraction increases, the fluorescence initially quenches, but then recovers and is significantly enhanced at very high water fractions (75-99%). edp-open.org This enhancement is accompanied by the formation of nanoaggregates.

The following table summarizes the AIEE behavior of 4-(diphenylamino)benzaldehyde in DMF/H2O mixtures.

| Water Fraction (%) | Emission Maximum (nm) | Relative Emission Intensity | Observation |

|---|---|---|---|

| 0 | 530 | Moderate | Fluorescent in pure DMF |

| 25-75 | - | Very Low | Fluorescence quenching |

| 75 | ~470 | Recovered | Fluorescence reappears, blue-shifted |

| 90-99 | ~473 | High | Drastic increase in intensity |

Table 2: Aggregation-Induced Enhanced Emission (AIEE) of 4-(diphenylamino)benzaldehyde in DMF/H2O mixtures. edp-open.org

The excited-state dynamics of these push-pull triphenylamine derivatives are highly sensitive to the solvent polarity. nih.gov In nonpolar solvents, a long-lived ππ* excited state with weak charge transfer character is typically observed. In more polar environments, this can evolve into or be directly populated as an intramolecular charge transfer (ICT) state, which is often responsible for the emissive properties. nih.gov

Mechanoluminochromism is a phenomenon where the luminescence color of a material changes in response to mechanical stimuli such as grinding or shearing. This property is often observed in materials that can exist in different solid-state packing arrangements, such as crystalline and amorphous phases, with distinct emission characteristics.

4-(diphenylamino)benzaldehyde has been shown to exhibit mechanoluminochromism. edp-open.org A shift in the emission bands is observed when comparing the pristine solid with the ground powder, which is attributed to a transition from a crystalline to an amorphous state. This change in packing alters the intermolecular interactions and the conformation of the molecules in the solid state, leading to a change in the emission color. This property is often linked to the AIE/AIEE characteristics of the molecule, as the restriction of intramolecular rotations in different solid-state phases plays a key role in both phenomena.

Solvatochromism and Environmental Sensitivity of Emission

Solvatochromism describes the change in a substance's color—and more broadly, its absorption and emission spectra—in response to the polarity of its solvent environment. nih.gov This phenomenon is particularly pronounced in molecules that exhibit a significant change in their dipole moment upon electronic excitation. The molecular architecture of this compound, featuring a strong electron-donating group linked to an electron-accepting moiety via a π-conjugated system, suggests a strong potential for solvatochromic behavior.

The core structure consists of a diphenylamino group, which acts as a potent electron donor (D), connected through a benzaldehyde (B42025) linker to a diphenylhydrazone moiety (A), which acts as the electron-accepting part of the molecule. This "D-π-A" or "push-pull" configuration facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation.

In the ground state, the molecule has a certain electron distribution and an associated dipole moment. Upon absorbing a photon, an electron is promoted to an excited state where the charge separation is more pronounced, leading to a significantly larger dipole moment. Solvents with high polarity will stabilize this more polar excited state to a greater extent than the less polar ground state. This differential stabilization lowers the energy gap for the emission process, resulting in a bathochromic shift (a shift to longer wavelengths, or red-shift) of the fluorescence spectrum as solvent polarity increases. nih.gov This behavior is classified as positive solvatochromism.

While specific experimental data for this compound is not extensively reported in the literature, the expected trend based on its D-π-A structure is illustrated in the conceptual table below.

Table 1: Conceptual Illustration of Positive Solvatochromism This table illustrates the expected trend for this compound and does not represent experimental data.

| Solvent | Relative Polarity (Increasing →) | Expected Emission Maximum (λem) | Expected Spectral Shift |

|---|---|---|---|

| Hexane | Low | Shorter Wavelength (e.g., Blue/Green) | Reference |

| Toluene | ↓ | ↓ | Slight Red-Shift |

| Chloroform | ↓ | ↓ | ↓ |

| Acetone | ↓ | ↓ | ↓ |

| Acetonitrile | High | Longer Wavelength (e.g., Yellow/Orange) | Significant Red-Shift |

Principles of Nonlinear Optical (NLO) Response

Nonlinear optics is a branch of optics that describes the behavior of light in materials where the dielectric polarization P responds nonlinearly to the electric field E of the light. scirp.org In conventional linear optics, this relationship is linear. However, when the intensity of the incident light is sufficiently high (as with lasers), nonlinear effects become prominent. These effects are critical for applications such as frequency conversion, optical switching, and optical limiting. scirp.org

The NLO response of a material is rooted in the polarizability of its constituent atoms and molecules. Materials composed of molecules with extensive, delocalized π-electron systems, like this compound, are excellent candidates for NLO applications. The π-electrons in its conjugated backbone are not tightly bound and can be easily distorted by an external electric field, leading to high molecular polarizability and hyperpolarizability, which are the microscopic origins of the macroscopic NLO response.

Molecular Engineering for Enhanced NLO Properties

The design and synthesis of organic molecules with large NLO responses is a field known as molecular engineering. Several key strategies are employed to optimize the molecular hyperpolarizability (β), many of which are exemplified by the structure of this compound.

Donor-Acceptor Strength: The magnitude of the NLO response is strongly correlated with the efficiency of intramolecular charge transfer. By using a very strong electron donor (diphenylamino) and a suitable electron acceptor (diphenylhydrazone), the change in dipole moment between the ground and excited states is maximized, which directly enhances the value of β.

π-Conjugated Bridge: The nature and length of the conjugated bridge that connects the donor and acceptor are crucial. The phenyl ring and the C=N double bond of the hydrazone serve as an efficient pathway for electron delocalization. Optimizing the length and composition of this bridge can tune the NLO properties.

Molecular Planarity: Efficient charge transfer along the D-π-A backbone is facilitated by a planar molecular geometry. While the triphenylamine donor is known for its non-planar, propeller-like shape, the electronic coupling through the benzaldehyde-hydrazone bridge is critical for the NLO response. researchgate.net

The relationship between these structural features and the resulting NLO properties is summarized in the table below.

Table 2: Molecular Engineering Principles for NLO Response in this compound

| Structural Component | Function | Principle for Enhancement |

|---|---|---|

| Diphenylamino Group | Electron Donor (D) | Utilizes a strong donor to maximize charge displacement. |

| Benzaldehyde-Hydrazone Bridge | π-Conjugated System (π) | Provides an efficient pathway for intramolecular charge transfer. |

| Diphenylhydrazone Moiety | Electron Acceptor (A) | Creates molecular asymmetry and a large change in dipole moment upon excitation. |

| Overall D-π-A Structure | Non-centrosymmetric Design | Fulfills the fundamental symmetry requirement for second-order NLO activity (non-zero β). |

Advanced Research Applications and Functional Material Integration of 4 Diphenylamino Benzaldehyde Diphenylhydrazone from an Academic Perspective

Role as Hole Transport Materials (HTMs) in Organic Electronic Systems

The inherent properties of the triphenylamine (B166846) (TPA) unit make 4-(diphenylamino)benzaldehyde (B1293675) diphenylhydrazone a prime candidate for investigation as a Hole Transport Material (HTM). TPA and its derivatives are renowned for their high hole mobility, excellent thermal stability, and suitable energy levels for efficient hole injection and transport. mdpi.comcrimsonpublishers.com The nitrogen atom's lone pair of electrons and the propeller-like arrangement of the three phenyl rings facilitate effective charge delocalization, which is crucial for charge transport. unimib.it

The addition of the diphenylhydrazone moiety extends the conjugation of the molecule. Hydrazone derivatives themselves have been explored as HTMs, valued for their synthetic accessibility and tunable electronic properties. researchgate.netresearchgate.net This combination of a premier hole-transporting core (TPA) with a conjugated hydrazone linker suggests that the resulting molecule could exhibit favorable charge transport characteristics for use in devices like organic field-effect transistors (OFETs) and perovskite solar cells (PSCs). rsc.orgfrontiersin.org

The efficacy of an HTM is governed by a set of fundamental design principles aimed at optimizing device performance. These principles provide a framework for evaluating the potential of 4-(diphenylamino)benzaldehyde diphenylhydrazone.

Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) of the HTM must be appropriately aligned with the valence band of the active light-absorbing material (e.g., a perovskite) and the work function of the anode. This alignment ensures efficient hole extraction from the absorber and injection into the HTM, minimizing energy loss. nih.gov For TPA-based materials, HOMO levels are typically in the desirable range of -4.9 to -5.5 eV, making them compatible with common perovskite absorbers. nih.gov

Hole Mobility: High hole mobility is essential for rapid and efficient charge transport, which reduces the likelihood of charge recombination and improves the fill factor and short-circuit current of a solar cell. While the benchmark HTM, spiro-OMeTAD, has modest mobility in its pristine form, new designs incorporating moieties like TPA and hydrazones aim to enhance this property. nih.gov

Thermal and Morphological Stability: HTMs must form stable, uniform, and amorphous thin films to ensure device longevity and prevent short-circuiting. The non-planar, propeller-like structure of the TPA unit is known to inhibit crystallization and promote the formation of stable amorphous glasses, a critical advantage for device fabrication and operation. mdpi.com

Optical Transparency: In most device architectures, the HTM should be transparent to the visible light absorbed by the photovoltaic layer to avoid parasitic absorption and maximize photon harvesting. researchgate.net

To illustrate these principles, the table below compares the properties of the standard HTM, Spiro-OMeTAD, with representative values for other advanced HTMs.

| Material Class | Example Compound | HOMO Level (eV) | Hole Mobility (cm²/Vs) | Key Feature |

| Spirofluorene | Spiro-OMeTAD | -5.22 | ~2 x 10⁻⁴ (doped) | Benchmark standard, good film former |

| Triphenylamine | TDF-2 | -5.36 | 4.20 x 10⁻⁵ | Excellent photostability and thermal properties nih.gov |

| Hydrazone | EDOT-Hyd | -5.23 | 1.1 x 10⁻⁴ | Low-cost synthesis, good energy alignment frontiersin.org |

This table presents representative data for classes of compounds related to this compound to illustrate key design principles.

For a potential HTM like this compound, several interfacial engineering techniques would be relevant:

Work Function Modification: The energy barrier for hole injection from the anode (like Indium Tin Oxide, ITO) into the HTM can be significant. Adsorbing a thin molecular layer, such as a self-assembled monolayer (SAM), onto the electrode can modify its work function to better match the HOMO level of the HTM, thereby facilitating more efficient charge injection.

Control of Molecular Ordering: The orientation and packing of HTM molecules at the interface with the active layer influence charge extraction. Using template layers or surface treatments can induce a more favorable molecular arrangement, improving orbital overlap and charge transfer efficiency.

Passivation of Defects: In devices like perovskite solar cells, defects at the perovskite/HTM interface can act as recombination centers. Functional groups within the HTM can passivate these defects. The nitrogen atoms in the hydrazone and amine moieties of the target compound could potentially coordinate with uncoordinated lead ions at the perovskite surface, reducing non-radiative recombination and improving the open-circuit voltage.

Development as Active Components in Organic Light-Emitting Systems (OLEDs)

The molecular structure of this compound suggests it could be a versatile component in Organic Light-Emitting Diodes (OLEDs). Triphenylamine derivatives are widely used in OLEDs, most commonly as the hole transport layer (HTL) due to their excellent charge transport properties. rsc.orgnih.gov The extended π-conjugation introduced by the diphenylhydrazone bridge could also impart emissive properties, opening the possibility of its use as an emitter, either as a dopant ("guest") or the primary component ("host") in the emissive layer (EML). rsc.org

Electroluminescence in a typical multilayer OLED is a process that converts electricity into light. frontiersin.org The fundamental device architecture and the process are as follows:

Charge Injection: When a voltage is applied, the cathode injects electrons into the Lowest Unoccupied Molecular Orbital (LUMO) of the Electron Transport Layer (ETL), while the anode injects holes into the HOMO of the Hole Transport Layer (HTL).

Charge Transport: These injected charges migrate across their respective layers under the influence of the electric field. Materials like TPA derivatives are used in the HTL to facilitate the movement of holes toward the center of the device. frontiersin.org

Exciton (B1674681) Formation: Electrons and holes meet within the Emissive Layer (EML) and recombine to form a high-energy excited state known as an exciton.

Light Emission: The exciton relaxes to its ground state, releasing the excess energy as a photon of light. The color of the emitted light is determined by the energy gap of the emissive molecule. frontiersin.org

A typical OLED structure is composed of several specialized organic layers sandwiched between two electrodes:

Anode: Transparent conductor (e.g., ITO) that injects holes.

Hole Injection Layer (HIL): Facilitates hole injection from the anode.

Hole Transport Layer (HTL): Transports holes to the EML. This compound would be a candidate for this layer.

Emissive Layer (EML): Where electron-hole recombination and light emission occur.

Electron Transport Layer (ETL): Transports electrons to the EML.

Electron Injection Layer (EIL): Facilitates electron injection from the cathode.

Cathode: A low work-function metal that injects electrons.

To achieve high efficiency and color purity in OLEDs, the EML is often composed of a "host-guest" system. In this design, a small amount of a highly emissive dopant molecule (the guest) is dispersed within a host material that makes up the bulk of the layer. researchgate.net

Host Material Role: The host material must possess a wider energy gap than the guest and facilitate charge transport to ensure that excitons are formed efficiently. Exciton energy is then transferred from the host to the guest. A critical requirement for hosts used in phosphorescent OLEDs is a high triplet energy to prevent quenching of the guest's emissive state. TPA-based materials are often explored as hosts due to their high triplet energies.

Guest Material Role: The guest molecule is responsible for the actual light emission. This arrangement prevents self-quenching that can occur when emissive molecules are packed too closely together, leading to higher quantum efficiency.

Given its large, conjugated structure, this compound could potentially serve as either a host, leveraging the high triplet energy potential of the TPA unit, or as a fluorescent guest emitter if it exhibits a high photoluminescence quantum yield. mdpi.com

Investigation in Dye-Sensitized Solar Cells (DSSCs) as Sensitizers or Hole Conductors

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that uses a molecular sensitizer (B1316253) adsorbed onto a wide-bandgap semiconductor (typically TiO₂) to harvest light. sumdu.edu.ua The structure of this compound, featuring a strong electron donor (TPA) connected to a conjugated system, is archetypal of the Donor-π-Acceptor (D-π-A) design used for organic sensitizer dyes. researchgate.netbohrium.com

In this context, the TPA group would act as the electron donor, the diphenylhydrazone system would serve as the π-bridge, and the molecule would require an anchoring group (like a carboxylic or cyanoacrylic acid) to be attached to the structure to bind to the TiO₂ surface. Upon light absorption, the dye injects an electron into the TiO₂ conduction band. sumdu.edu.ua The oxidized dye is then regenerated by an electrolyte.

Hydrazone-based dyes have been successfully used as sensitizers in DSSCs, demonstrating good power conversion efficiencies. researchgate.net The table below summarizes the performance of several hydrazone-based dyes, illustrating their potential in this application.

| Dye Identifier | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) |

| MHS-1 | 12.87 | 0.73 | 0.67 | 6.27 |

| MHS-2 | 14.21 | 0.74 | 0.71 | 7.45 |

| MHS-3 | 16.33 | 0.75 | 0.70 | 8.56 |

| MHS-4 | 17.90 | 0.76 | 0.65 | 8.85 |

Data sourced from a study on hydrazonothiazole dyes for DSSCs, demonstrating the viability of the hydrazone moiety in sensitizer design.

Alternatively, in solid-state DSSCs (ssDSSCs), where the liquid electrolyte is replaced by a solid hole conductor, this compound could be investigated for the same role it plays in perovskite solar cells: as a solid-state HTM. unimib.it In this function, it would be responsible for regenerating the oxidized dye and transporting the resulting hole to the counter-electrode.

Electron Injection and Dye Regeneration Mechanisms

In the operational framework of a DSSC, a dye molecule anchored to a semiconductor surface (typically TiO₂) absorbs a photon, leading to the excitation of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For efficient current generation, this excited electron must be rapidly injected into the conduction band of the semiconductor. Subsequently, the oxidized dye molecule must be quickly returned to its ground state by a redox mediator (e.g., I⁻/I₃⁻) in the electrolyte, a process known as dye regeneration.

Following electron injection, the oxidized dye must be efficiently regenerated to complete the circuit and prepare for the next photon absorption event. The regeneration process involves the transfer of an electron from the redox mediator in the electrolyte to the HOMO of the oxidized dye. The driving force for this reaction is the energy difference between the redox potential of the electrolyte and the HOMO level of the dye. researchgate.net Molecular dynamics simulations have suggested that an inner-sphere electron-transfer pathway can lead to very rapid dye regeneration, on the order of picoseconds. nih.gov The diphenylamino and hydrazone groups are expected to delocalize the positive charge on the oxidized dye, which can influence the kinetics of this regeneration process.

| Process | Typical Timescale | Key Influencing Factors |

| Electron Injection | Sub-100 fs to tens of ps nih.govmdpi.com | Dye's LUMO energy level relative to TiO₂ conduction band, electronic coupling between dye and semiconductor. e-asct.orgharvard.edu |

| Dye Regeneration | Picoseconds to microseconds researchgate.netnih.gov | Dye's HOMO energy level relative to electrolyte redox potential, steric hindrance around the donor center. researchgate.net |

| Charge Recombination | Microseconds to milliseconds | Energy barriers, blocking layers at the semiconductor-electrolyte interface. |

Molecular Design for Broad Spectral Absorption and Charge Separation

The efficiency of a DSSC is intrinsically linked to its ability to harvest a broad range of the solar spectrum and to effectively separate charge carriers upon photoexcitation. The molecular architecture of this compound aligns with the donor-π-acceptor (D-π-A) design principle, which is a cornerstone of modern organic sensitizer development. researchgate.net

In this configuration, the diphenylamino group acts as a potent electron donor (D), while an appropriate anchoring group (if modified to include one, such as a cyanoacrylic acid) would serve as the electron acceptor (A). The benzaldehyde (B42025) diphenylhydrazone core constitutes the conjugated π-bridge, which facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. rsc.org This ICT character is crucial for achieving broad spectral absorption that extends into the visible region of the electromagnetic spectrum. e-asct.org

The triphenylamine donor is known for its strong electron-donating ability and non-planar structure, which can help to suppress intermolecular aggregation on the semiconductor surface—a common cause of efficiency loss. The extended conjugation provided by the phenyl and hydrazone components of the bridge helps to lower the HOMO-LUMO energy gap, leading to a redshift in the absorption spectrum. researchgate.net Quantum chemical studies on similar triphenylamine derivatives have shown that upon photoexcitation, electron density is effectively moved from the donor to the acceptor end of the molecule, which is the fundamental principle of charge separation. nih.gov

| Structural Moiety | Function in DSSC Dye | Desired Physicochemical Properties |

| Diphenylamino Group | Electron Donor (D) | High electron-donating ability, non-planar geometry to inhibit aggregation. |

| Benzaldehyde Diphenylhydrazone | π-Conjugated Bridge | Efficient intramolecular charge transfer, tunable absorption spectrum, good electronic coupling between donor and acceptor. |

| (Hypothetical) Anchoring Group | Electron Acceptor (A) | Strong binding to the semiconductor surface, LUMO level appropriate for electron injection. |

Exploration in Photorefractive Materials and Optical Data Storage

The photorefractive effect is a phenomenon in which the refractive index of a material is locally altered by spatial variations in light intensity. This effect arises from the redistribution of charge carriers that are photogenerated, leading to a non-uniform internal electric field that modulates the refractive index via the electro-optic effect. Materials exhibiting this property have potential applications in holographic data storage, optical information processing, and real-time imaging. The structure of this compound, particularly its charge-transporting capabilities derived from the diphenylhydrazone moiety, makes it a relevant component for the design of photorefractive materials. aip.org

Mechanisms of Photoinduced Refractive Index Changes

The photorefractive effect in organic materials, typically polymer composites or organic glasses, is a multi-step process:

Photoionization and Charge Generation: Upon illumination with a non-uniform light pattern (e.g., an interference pattern from two laser beams), a sensitizer molecule absorbs photons and generates mobile charge carriers (usually holes). In some systems, the charge-transporting molecule itself can be photoionized.

Charge Transport: The photogenerated holes migrate through the material, typically by hopping between adjacent charge-transporting molecules, from the illuminated regions to the darker regions. The diphenylhydrazone component is known to be an effective hole-transporting material. aip.org

Charge Trapping: The mobile charges become trapped in the darker regions of the material, leading to a spatially non-uniform charge distribution. This creates a space-charge electric field (E_sc).

Refractive Index Modulation: The space-charge field modulates the local refractive index of the material. In materials containing nonlinear optical (NLO) chromophores, this modulation occurs via the Pockels effect (linear electro-optic effect), where the electric field alters the alignment of the chromophores, thereby changing the material's birefringence and refractive index. aip.org

The magnitude of the refractive index change is dependent on several factors, including the efficiency of charge generation, the mobility of the charge carriers, the density of traps, and the electro-optic coefficient of the NLO chromophore. mdpi.com

Composite Material Design for Photorefractive Performance

High-performance photorefractive materials are typically multi-component composites, where each component is optimized for a specific function. A photorefractive composite incorporating a molecule like this compound would likely be designed as follows:

Photoconducting Host: This could be an inert polymer binder doped with the charge-transporting molecule, or a polymer where the charge-transporting moiety is covalently attached. In this context, this compound would serve as the charge transport agent. Research on related structures like diethylaminobenzaldehyde diphenylhydrazone (DEH) has shown their efficacy as hole transporting materials in organic photoconductors. aip.org

Sensitizer: To generate charge carriers upon illumination at the desired wavelength (e.g., in the visible or near-infrared), a sensitizer is added. Fullerene (C₆₀) is a commonly used sensitizer in these systems. aip.org

Nonlinear Optical (NLO) Chromophore: An NLO dye with a large dipole moment is required to induce the electro-optic effect. The alignment of these chromophores in the space-charge field is what ultimately causes the change in the refractive index.

Plasticizer: A plasticizer is often added to lower the glass transition temperature (T_g) of the composite to near room temperature. This allows for the rotational mobility of the NLO chromophores under the influence of the space-charge field, which is essential for achieving a large photorefractive effect.

The concentration of each component is a critical parameter that must be optimized to achieve high performance, characterized by a large diffraction efficiency, high optical gain, and fast response time. The diphenylamino and diphenylhydrazone moieties in the subject compound provide a robust backbone for efficient hole transport, a critical parameter for the speed and magnitude of the photorefractive effect.

| Component | Function | Example Material/Compound |

| Charge Transport Agent | Facilitates the movement of photogenerated holes. | This compound |

| Sensitizer | Absorbs light and generates charge carriers. | Fullerene (C₆₀) aip.org |

| NLO Chromophore | Provides the electro-optic response to the internal electric field. | (4-(azepan-1-yl)-benzylidene)malononitrile |

| Plasticizer | Lowers the glass transition temperature to allow chromophore reorientation. | (4-(diphenylamino)phenyl)methanol |

Structure Property Function Relationships and Molecular Engineering of 4 Diphenylamino Benzaldehyde Diphenylhydrazone

Systematic Studies on Substituent Effects on Electronic Structure and Photophysics

The electronic and photophysical properties of the 4-(diphenylamino)benzaldehyde (B1293675) diphenylhydrazone framework are highly sensitive to chemical modifications. Systematic studies involving the introduction of various substituent groups at different positions on the aromatic rings have provided deep insights into these structure-property relationships. The nature of the substituent, whether electron-donating (EDG) or electron-withdrawing (EWG), and its position significantly modulate the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn dictates its absorption, emission, and charge transfer characteristics. mdpi.comresearchgate.netnih.govacs.orgrsc.org

Effects on Electronic Structure:

Electron-Donating Groups (EDGs): When EDGs (e.g., -OCH₃, -N(CH₃)₂) are attached to the triphenylamine (B166846) donor unit, they increase the electron density of the TPA moiety. mdpi.com This raises the energy level of the Highest Occupied Molecular Orbital (HOMO), which is predominantly localized on the TPA donor. acs.org Consequently, the HOMO-LUMO energy gap is reduced, leading to a bathochromic (red) shift in the absorption and emission spectra. rsc.org

Electron-Withdrawing Groups (EWGs): Conversely, attaching EWGs (e.g., -NO₂, -CN) to the phenyl rings of the diphenylhydrazone acceptor unit lowers the energy level of the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com This also decreases the energy gap, resulting in red-shifted spectra. The strategic placement of EWGs enhances the acceptor strength, promoting a more efficient intramolecular charge transfer (ICT). mdpi.com

The Hammett parameter is often used to quantify the electronic effect of substituents, and studies have shown a good correlation between these parameters and properties like redox potentials and the energy of the lowest electronic absorption. rsc.org For instance, increasing the electron-donating ability of a substituent generally lowers the π-π* excitation energy and shifts redox potentials cathodically. rsc.org

Interactive Data Table: Effect of Substituents on Photophysical Properties of Hydrazone Derivatives

Below is a representative table illustrating how different substituents can tune the photophysical properties of D-π-A hydrazone systems. The data is a composite from typical findings in the literature. acs.orgnih.gov